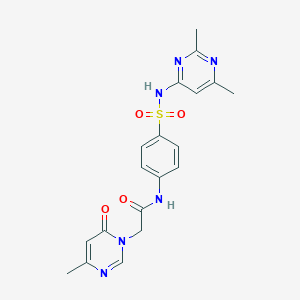
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H20N6O4S and its molecular weight is 428.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound with potential biological applications. Its structure suggests possible interactions with biological targets, particularly in the context of antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical formula is C20H24N6O4S, with a molecular weight of 428.56 g/mol. The structure includes a pyrimidine ring, a sulfonamide moiety, and an acetamide group, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. Specifically, the sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Activity
The structural components suggest potential anticancer properties. Pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation by interfering with nucleic acid synthesis and cellular metabolism.
Case Study: Anticancer Effects
A study explored the effects of similar pyrimidine-based compounds on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in nucleotide synthesis.
- Induction of Apoptosis : Similar compounds have shown the ability to trigger programmed cell death in various cancer cell lines.
- Modulation of Cellular Signaling : There is potential for interaction with signaling pathways that regulate cell proliferation and survival.
Research Findings
Recent studies have focused on synthesizing and testing derivatives of this compound to enhance its efficacy and reduce toxicity. For example, modifications to the pyrimidine ring have been shown to improve selectivity towards cancer cells while minimizing effects on normal cells.
Table 2: Summary of Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Testing | Effective against multiple bacterial strains | Potential use in treating resistant infections |
| Anticancer Efficacy | Induces apoptosis in specific cancer lines | Development of targeted cancer therapies |
| Structure-Activity Relationship (SAR) Analysis | Modifications enhance potency and selectivity | Guiding future drug design efforts |
属性
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c1-12-9-19(27)25(11-20-12)10-18(26)23-15-4-6-16(7-5-15)30(28,29)24-17-8-13(2)21-14(3)22-17/h4-9,11H,10H2,1-3H3,(H,23,26)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIJUOFTKLCACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=NC(=CC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














